Enhanced Lipophilicity (XLogP3) vs. 1-Methylpyrazol Analog Improves Membrane Permeability
The target compound exhibits a computed XLogP3 of 3.3 [1], indicating significantly higher lipophilicity compared to a close analog where the 4-ethoxyphenyl group is replaced by a more polar 1-methyl-1H-pyrazol-5-yl moiety (CAS 1171093-85-8, XLogP3 = 1.4 [2]). This difference of 1.9 log units is consistent with a theoretical ~80-fold increase in the octanol-water partition coefficient, suggesting superior passive membrane permeability for the target compound. Conversely, the analog's lower lipophilicity may confer better aqueous solubility. This property difference provides a clear selection criterion based on the required permeability profile of the target cell line or assay system.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.3 |
| Comparator Or Baseline | 5-bromo-N-[5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide: 1.4 |
| Quantified Difference | Δ = 1.9 (target is ~1.9 log units more lipophilic) |
| Conditions | Computed by XLogP3 algorithm (PubChem data) |
Why This Matters
This nearly 2-unit logP difference directly impacts compound handling (DMSO solubility), cellular permeability, and non-specific protein binding, making the target compound more suitable for intracellular target engagement assays where higher membrane penetration is required.
- [1] PubChem. (2026). Computed Properties for CID 43975596. XLogP3-AA Value: 3.3. View Source
- [2] Kuujia.com. (n.d.). Product details for CAS 1171093-85-8. XLogP3: 1.4. View Source
